molecular formula C14H18N2O3 B021147 Benzyl (S)-(2-oxoazepan-3-YL)carbamate CAS No. 103478-12-2

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Cat. No. B021147
CAS RN: 103478-12-2
M. Wt: 262.3 g/mol
InChI Key: ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
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Description

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

Benzyl carbamate is prepared by reacting benzyl chloroformate with ammonia . The acid-catalyzed condensation reaction between benzyl carbamate and glyoxal in a ratio of 2:1 has been performed in a series of polar protic and aprotic solvents . This study has shown for the first time that 3,6-diamino-1,4-dioxane-2,5-diol derivatives are formed at the early stage of the condensation between glyoxal and ammonia derivatives .


Molecular Structure Analysis

The molecular formula of Benzyl carbamate is C8H9NO2 . The 3D structure of Benzyl carbamate can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .


Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid with a melting point of 86-89 °C . It is soluble in organic solvents and moderately soluble in water . Its molecular weight is 151.16 g/mol .

Scientific Research Applications

Synthesis of Caged Compounds

“Benzyl (S)-(2-oxoazepan-3-YL)carbamate” plays a crucial role in the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are precursors of promising materials with a high energy density (HEDMs) . These compounds are highly selective towards ammonia derivatives .

Formation of High Energy Density Materials (HEDMs)

The compound is used in the formation of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives, which are precursors of the most efficient and domesticated HEDM—2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) .

Acid-Catalyzed Condensation Reaction

The compound is used in the acid-catalyzed condensation reaction with glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents .

Cascade Condensation of Glyoxal with Ammonia Derivatives

“Benzyl (S)-(2-oxoazepan-3-YL)carbamate” is involved in a new process occurring in the cascade condensation of glyoxal with ammonia derivatives .

Solvent Activation for Condensation Process

The compound is used in the study of solvent activation for the condensation process. It has been shown that there is no direct correlation between dipole moments of the solvents and the ability of the solvents to activate the condensation process .

Synthesis of Primary Amines

“Benzyl (S)-(2-oxoazepan-3-YL)carbamate” is used as a protected form of ammonia in the synthesis of primary amines .

Drug Discovery and Development

The compound offers potential applications in drug discovery and development due to its unique structure and properties.

Formation of 3,6-diamino-1,4-dioxane-2,5-diol Derivatives

This compound has been shown to be involved in the formation of 3,6-diamino-1,4-dioxane-2,5-diol derivatives at the early stage of the condensation between glyoxal and ammonia derivatives .

Future Directions

The condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents has been studied . This study has shown for the first time that 3,6-diamino-1,4-dioxane-2,5-diol derivatives are formed at the early stage of the condensation between glyoxal and ammonia derivatives . This could open up new avenues for the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are the precursors of promising materials with a high energy density .

Mechanism of Action

Target of Action

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body.

Mode of Action

Carbamates, including Benzyl (S)-(2-oxoazepan-3-YL)carbamate, are known to form amides, fluorescence probes, and amines . They are reactive chemicals that can interact with various biological molecules.

Biochemical Pathways

Carbamates are involved in various biochemical pathways. They are often used as protecting groups for amines, which play a crucial role in peptide synthesis .

Pharmacokinetics

Carbamates in general are known to have good chemical and proteolytic stabilities . They are also known to be soluble in organic solvents and moderately soluble in water .

Result of Action

Carbamates in general are known to have various biological effects, depending on their specific structures and targets .

Action Environment

The action of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, like other carbamates, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of carbamates .

properties

IUPAC Name

benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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